2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2-dihydropyridinone core substituted with an azepane-1-sulfonyl group at the 5-position and an N-[(2-chlorophenyl)methyl]acetamide moiety. Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) may have been employed to resolve its three-dimensional conformation, a standard practice for small-molecule characterization .
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-18-8-4-3-7-16(18)13-22-19(25)15-23-14-17(9-10-20(23)26)29(27,28)24-11-5-1-2-6-12-24/h3-4,7-10,14H,1-2,5-6,11-13,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQPSLRHNWERPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide represents a novel entry in the field of medicinal chemistry, attracting attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Preliminary studies suggest that this compound may interact with specific molecular targets, potentially functioning as an enzyme inhibitor or modulating receptor activity. The mechanism of action likely involves binding to active sites on enzymes or receptors, thereby influencing various biochemical pathways and cellular processes. This interaction could lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, sulfonamide and amide derivatives are known for their antimicrobial properties. However, initial assessments of this compound's antimicrobial efficacy showed no remarkable activity against common pathogens like Staphylococcus aureus or Escherichia coli at concentrations below 100 μM .
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated. Compounds sharing structural similarities typically show varying degrees of antioxidant activity. For example, while some derivatives demonstrated good radical scavenging abilities in DPPH assays, others were less effective . The specific antioxidant capacity of this compound remains to be fully characterized.
Synthesis
The synthesis of This compound typically involves multiple synthetic steps:
- Formation of the Dihydropyridine Ring : This can be achieved through a Hantzsch dihydropyridine synthesis involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
- Introduction of the Azepane Sulfonyl Group : This step may involve the reaction of a sulfonamide with an appropriate azepane derivative.
- Chlorophenyl Acetamide Formation : The final step involves introducing the chlorophenyl group through acylation reactions.
These steps require careful optimization to ensure high yields and purity of the final product.
Case Studies and Research Findings
Several studies have investigated compounds related to This compound , highlighting their potential therapeutic applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Pharmacopeial Forum (PF 43(1), 2017) documents three related compounds (designated m , n , and o ) with acetamide backbones but distinct substituents and stereochemistry . Below is a comparative analysis:
Structural Features
| Feature | Target Compound | Compounds m , n , o (PF 43(1)) |
|---|---|---|
| Core Structure | 1,2-Dihydropyridinone ring | Tetrahydropyrimidin-1(2H)-yl ring |
| Key Substituents | - Azepane-1-sulfonyl - 2-Chlorophenylmethyl |
- 2,6-Dimethylphenoxy - Diphenylhexane backbone - Hydroxy and methyl groups at specific positions |
| Stereochemistry | Not explicitly stated (likely achiral due to symmetry) | Defined chiral centers (e.g., (2S,4S,5S) in m ; (2R,4R,5S) in n ) |
| Functional Groups | Sulfonamide, acetamide, chlorinated aryl | Phenoxyacetamido, hydroxy, tetrahydropyrimidinone |
Hypothetical Pharmacological Implications
Azepane-1-sulfonyl vs. Phenoxy Groups: The azepane-sulfonyl group in the target compound may enhance solubility due to sulfonamide polarity, whereas the 2,6-dimethylphenoxy groups in m, n, and o likely increase lipophilicity, favoring membrane penetration . Sulfonamides are frequently associated with enzyme inhibition (e.g., carbonic anhydrase), while phenoxy groups are common in NSAIDs, suggesting divergent target profiles.
Chlorophenylmethyl vs.
In contrast, the tetrahydropyrimidinone rings in m, n, and o are more rigid, possibly favoring selectivity for structured enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
